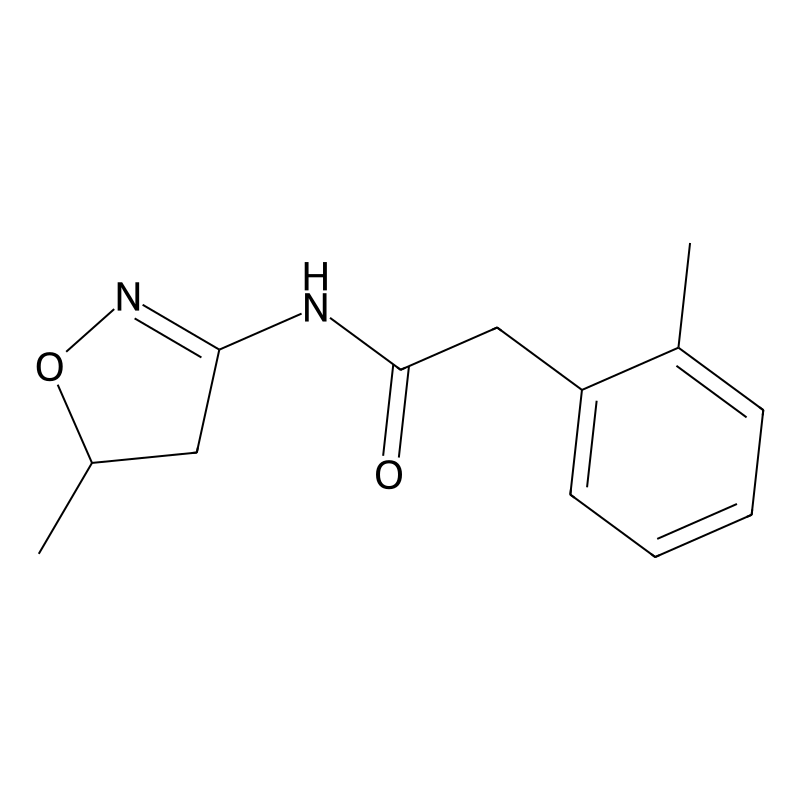

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide

Catalog No.

S7183229

CAS No.

M.F

C13H16N2O2

M. Wt

232.28 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide

IUPAC Name

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-9-5-3-4-6-11(9)8-13(16)14-12-7-10(2)17-15-12/h3-6,10H,7-8H2,1-2H3,(H,14,15,16)

InChI Key

VMLAMLSYHIDSKA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NO1)NC(=O)CC2=CC=CC=C2C

N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide, also known as MADAM-6, is a novel organic compound that belongs to the class of oxazolidinone derivatives. It was first synthesized in 2013 by a group of researchers at the University of Nottingham, UK, and since then it has gained increasing attention in the scientific community due to its various biological and pharmacological properties.

MADAM-6 is a white to pale yellow crystalline powder that is sparingly soluble in water, but readily soluble in organic solvents such as ethanol and DMSO. Its molecular formula is C16H19N3O2, and its molecular weight is 293.3 g/mol. MADAM-6 exhibits a UV absorption maximum at 311 nm and a melting point of 148-149°C.

The synthesis of MADAM-6 involves the condensation reaction between 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid and 2-(2-methylphenyl)acetyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields a white solid, which is then purified by recrystallization from ethanol. The structure of MADAM-6 has been confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

The identification and quantification of MADAM-6 in various samples can be achieved by using a variety of analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods offer high sensitivity, specificity, and accuracy in the detection and analysis of MADAM-6.

MADAM-6 exhibits a range of pharmacological properties such as antibacterial, antifungal, and antiviral activity. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, two bacteria responsible for causing severe infections in humans. MADAM-6 also shows promising antifungal activity against Candida albicans and Cryptococcus neoformans, two fungal pathogens that cause serious infections in immunocompromised individuals. Additionally, MADAM-6 has been found to have a potent antiviral activity against Human immunodeficiency virus (HIV).

MADAM-6 has been shown to be non-toxic to mammalian cells and animals in various scientific experiments. It exhibits no significant toxicity in cytotoxicity assays against human cell lines, and it does not induce any adverse effects in animals such as mice and rats in acute toxicity studies. Furthermore, MADAM-6 has low inhibitory activity against human cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.

MADAM-6 has various applications in scientific experiments. It can be used as an antibacterial, antifungal, and antiviral agent in microbiology and infectious disease research. It can also be used as a chemical probe for investigating the molecular mechanisms of bacterial and fungal infections. Moreover, MADAM-6 has potential to be used as a therapeutic agent for the treatment of multidrug-resistant bacterial and fungal infections.

There have been limited studies on MADAM-6 so far, and much of its pharmacological properties remain to be explored. However, the current findings on its antibacterial, antifungal, and antiviral activity have opened up new possibilities for its use in treating infections caused by multidrug-resistant pathogens. The recent advancements in synthesis and characterization techniques for MADAM-6 have paved the way for further research in understanding its molecular mechanisms of action.

The potential implications of MADAM-6 are multifaceted. In the field of microbiology and infectious diseases, MADAM-6 can be used as a new therapeutic agent for the treatment of multidrug-resistant infections. In the pharmaceutical industry, MADAM-6 has potential to be developed into a new class of antibiotics, which are urgently needed to combat the global rise of antibiotic-resistant bacteria. In addition, MADAM-6 has potential use in agrochemicals and veterinary medicine as an antifungal agent.

One of the main limitations of MADAM-6 is its poor solubility in water, which limits its therapeutic efficacy and bioavailability. Further research is needed to enhance its solubility and develop new drug delivery systems. Additionally, further research is required to investigate the safety profile of MADAM-6 in human trials. Additional indications for MADAM-6 include cancer treatment, as it has been shown effective in vitro against certain cancer cell lines. In future directions, MADAM-6 derivatives should be pursued to increase their bioavailability, specificity, and drug-like properties. Furthermore, combination therapies using MADAM-6 and other antibiotics could be explored to improve efficacy and reduce the risk of resistance development.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.121177757 g/mol

Monoisotopic Mass

232.121177757 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds